Acebutolol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

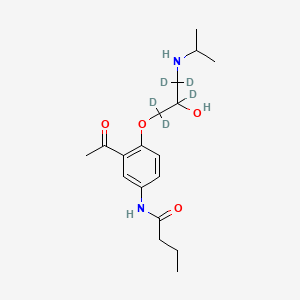

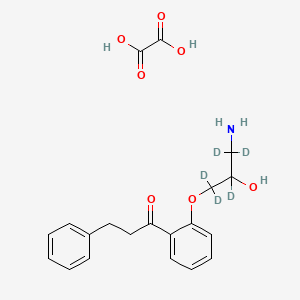

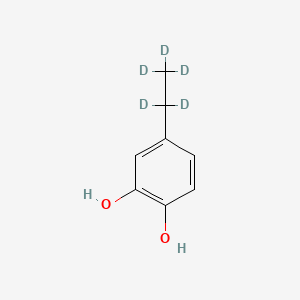

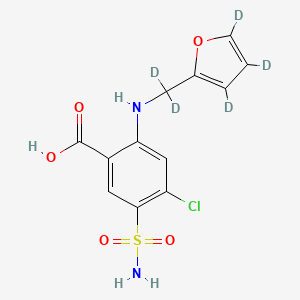

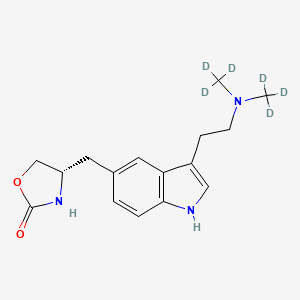

Acebutolol-d5 is the deuterium labeled Acebutolol . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules . This is often done as part of the drug development process.Molecular Structure Analysis

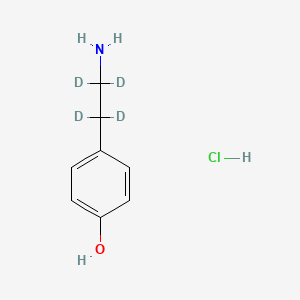

The molecular weight of this compound is 341.46 and its formula is C18H23D5N2O4 . The SMILES representation isCC(C)NC([2H])([2H])C(O)([2H])C([2H])([2H])OC1=C(C=C(C=C1)NC(CCC)=O)C(C)=O .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Acebutolol-d5 kann in der pharmazeutischen Forschung verwendet werden, insbesondere bei der Entwicklung und Erprobung von Medikamenten, die auf Herz-Kreislauf-Erkrankungen abzielen . Die Deuterium-Markierung ermöglicht es Forschern, die Absorption, Verteilung, den Metabolismus und die Ausscheidung des Medikaments im Körper zu verfolgen.

Entwicklung analytischer Methoden

This compound kann bei der Entwicklung analytischer Methoden, der Methodenvalidierung (AMV) und der Anwendung der Qualitätskontrolle (QC) für die Abbreviated New Drug Application (ANDA) oder während der kommerziellen Produktion von Acebutolol verwendet werden . Dies trägt dazu bei, die Qualität und Wirksamkeit des Medikaments zu gewährleisten.

Biochemische Forschung

In der biochemischen Forschung kann this compound als Referenzstandard verwendet werden . Dies bedeutet, dass es verwendet werden kann, um Assays zu kalibrieren, analytische Methoden zu validieren und die Genauigkeit experimenteller Ergebnisse sicherzustellen.

Neurologische Forschung

Obwohl in meiner Suche keine spezifischen Studien gefunden wurden, da Acebutolol ein Betablocker ist, der zur Behandlung von Bluthochdruck und unregelmäßigem Herzschlag eingesetzt wird , könnte this compound möglicherweise in der neurologischen Forschung eingesetzt werden, um die Auswirkungen von Betablockern auf das Nervensystem zu untersuchen.

Proteomforschung

This compound wird als biochemisches Mittel für die Proteomforschung erwähnt . Proteomics ist die groß angelegte Untersuchung von Proteinen, und this compound könnte verwendet werden, um die Wechselwirkung von Acebutolol mit verschiedenen Proteinen im Körper zu untersuchen.

Studien zur stabilen Isotopenmarkierung

This compound kann aufgrund seiner Deuterium-Markierung in Studien zur stabilen Isotopenmarkierung verwendet werden . Diese Studien können wertvolle Informationen über die Stoffwechselwege liefern, die Acebutolol im Körper durchläuft.

Wirkmechanismus

Target of Action

Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .

Mode of Action

This compound acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .

Biochemical Pathways

By blocking the β1-receptors, this compound inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .

Pharmacokinetics

The bioavailability of this compound is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .

Result of Action

The primary result of this compound’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, this compound can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .

Zukünftige Richtungen

While specific future directions for Acebutolol-d5 were not found in the search results, one study suggests that Acebutolol, an FDA-approved beta blocker for hypertension therapy, could have a new repurposed effect on type 2 diabetes elevating glucose uptake process by inhibiting JNK-JIP1 interaction .

Biochemische Analyse

Biochemical Properties

Acebutolol-d5, like its parent compound Acebutolol, interacts with β1-adrenergic receptors . These receptors are proteins that bind epinephrine (adrenaline), a hormone and neurotransmitter whose signaling, mediated by β1-adrenergic receptors, increases the heart rate, dilates blood vessels, and raises blood pressure .

Cellular Effects

This compound’s effects on cells are presumed to be similar to those of Acebutolol. It acts as a selective β1-receptor antagonist, blocking the action of epinephrine and norepinephrine on β1-adrenergic receptors, thereby decreasing the heart rate and blood pressure . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a β1-adrenergic receptor antagonist . When epinephrine binds to β1-adrenergic receptors, it triggers a cascade of reactions that ultimately lead to increased heart rate and blood pressure . This compound, by blocking these receptors, prevents this cascade, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

Acebutolol, the parent compound, has a half-life of 3-4 hours

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been specifically studied. Studies on Acebutolol have shown that it can induce diabetes in experimental animals . The dose required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Acebutolol. Acebutolol is metabolized in the liver and has a bioavailability of 40% (range 35 to 50%) . It is excreted via the kidneys (30%) and bile (60%) .

Transport and Distribution

Given its similarity to Acebutolol, it is likely to be distributed throughout the body, reaching therapeutic concentrations in the heart, where it exerts its primary effects .

Subcellular Localization

Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in the cell membrane, where these receptors are located .

Eigenschaften

IUPAC Name |

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-FPQCMJPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)